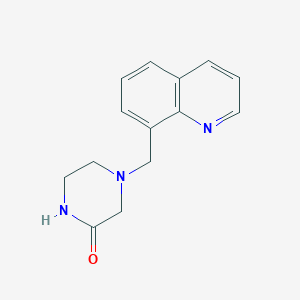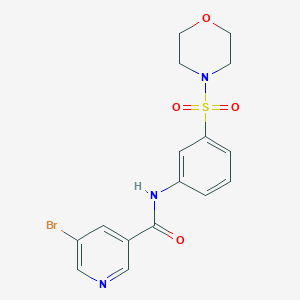
(4-Benzylpiperidin-1-yl)-pyrazin-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperidin-1-yl)-pyrazin-2-ylmethanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a benzyl group and a pyrazine ring attached to a methanone group. Its distinct molecular architecture makes it a valuable subject for research in medicinal chemistry, pharmacology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)-pyrazin-2-ylmethanone typically involves the following steps:
Formation of 4-Benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Attachment of Pyrazine Ring: The next step involves the introduction of the pyrazine ring to the piperidine structure. This can be done through various coupling reactions, such as the use of pyrazine-2-carboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalytic Hydrogenation: Utilizing catalysts like palladium or rhodium on carbon to facilitate hydrogenation reactions.
Coupling Reactions: Employing efficient coupling agents and solvents to ensure the successful attachment of the pyrazine ring.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl)-pyrazin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-Benzylpiperidin-1-yl)-pyrazin-2-ylmethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders like Alzheimer’s disease.
Pharmacology: The compound is investigated for its role as a monoamine releasing agent, affecting neurotransmitter levels in the brain.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl)-pyrazin-2-ylmethanone involves its interaction with various molecular targets:
Monoamine Releasing Agent: It selectively releases dopamine and norepinephrine, influencing neurotransmitter pathways.
Enzyme Inhibition: The compound can inhibit enzymes like monoamine oxidase, affecting the metabolism of neurotransmitters.
Neuroprotective Effects: It may exhibit neuroprotective properties by preventing the aggregation of amyloid-beta peptides in Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar monoamine releasing properties.
Benzylpiperazine: Another compound with psychoactive effects and similar structural features.
Tetrahydroisoquinoline: Shares some pharmacological properties and structural similarities.
Uniqueness
(4-Benzylpiperidin-1-yl)-pyrazin-2-ylmethanone stands out due to its dual functionality, combining the properties of both piperidine and pyrazine rings. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various research applications.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(16-13-18-8-9-19-16)20-10-6-15(7-11-20)12-14-4-2-1-3-5-14/h1-5,8-9,13,15H,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZKHEUSHUQFST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[5-[2-Oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethyl]sulfanyl-2-sulfanylidene-1,3,4-thiadiazol-3-yl]benzoic acid](/img/structure/B7485844.png)

![(2S)-2-phenyl-2-[(2-thiophen-2-ylacetyl)amino]acetic acid](/img/structure/B7485852.png)


![N-[4-[2-[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanylacetyl]phenyl]butanamide](/img/structure/B7485867.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-phenoxyphenyl)propanamide](/img/structure/B7485875.png)
![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-fluorobenzamide](/img/structure/B7485883.png)

![2-[(4-fluorophenyl)sulfonylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7485913.png)
